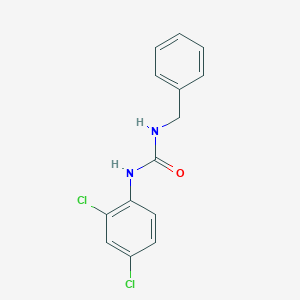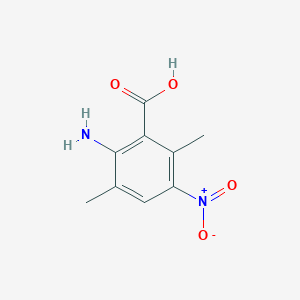![molecular formula C22H23N3O3 B11961557 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11961557.png)
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and drug development.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Methoxybenzylidene)-2-(1H-pyrrol-2-yl)acetohydrazide
- N’-(4-Benzyloxybenzylidene)-2-(1H-pyrrol-2-yl)acetohydrazide
- N’-(4-Hydroxybenzylidene)-2-(1H-pyrrol-2-yl)acetohydrazide
Uniqueness
N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE is unique due to the presence of both benzyloxy and methoxy substituents on the benzylidene moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H23N3O3 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-25-12-6-9-19(25)14-22(26)24-23-15-18-10-11-20(21(13-18)27-2)28-16-17-7-4-3-5-8-17/h3-13,15H,14,16H2,1-2H3,(H,24,26)/b23-15+ |
Clé InChI |
CGZCAOAJKDSMSF-HZHRSRAPSA-N |
SMILES isomérique |
CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
SMILES canonique |
CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


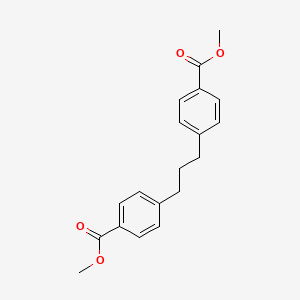
![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)
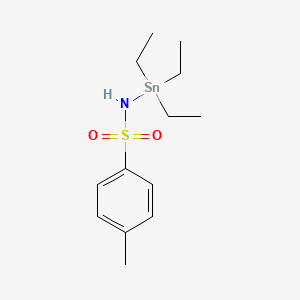
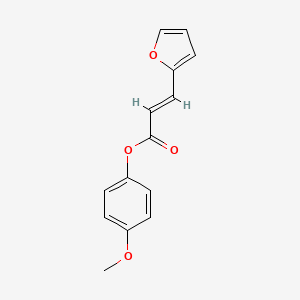
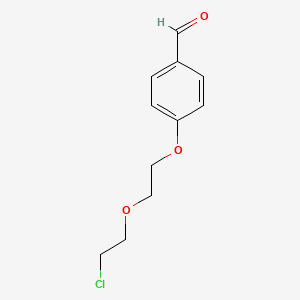
![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)

![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)


![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)

